Histidylprolyl-2-naphthylamide

Description

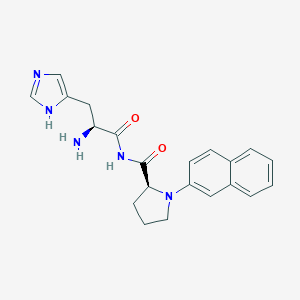

Structure

2D Structure

3D Structure

Properties

CAS No. |

131483-41-5 |

|---|---|

Molecular Formula |

C21H23N5O2 |

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(2S)-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-1-naphthalen-2-ylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C21H23N5O2/c22-18(11-16-12-23-13-24-16)20(27)25-21(28)19-6-3-9-26(19)17-8-7-14-4-1-2-5-15(14)10-17/h1-2,4-5,7-8,10,12-13,18-19H,3,6,9,11,22H2,(H,23,24)(H,25,27,28)/t18-,19-/m0/s1 |

InChI Key |

WSALVJKZXXZPMA-OALUTQOASA-N |

SMILES |

C1CC(N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)C(CC4=CN=CN4)N |

Isomeric SMILES |

C1C[C@H](N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@H](CC4=CN=CN4)N |

Canonical SMILES |

C1CC(N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)C(CC4=CN=CN4)N |

Synonyms |

His-Pro-2-NA histidylprolyl-2-naphthylamide |

Origin of Product |

United States |

Enzymatic Hydrolysis and Substrate Specificity of Histidylprolyl 2 Naphthylamide

General Principles of Proteolytic Cleavage of Histidylprolyl-2-naphthylamide

Proteolytic cleavage is a fundamental biochemical process involving the hydrolysis of peptide bonds. In the case of this compound, the focus is on exopeptidases, specifically dipeptidyl peptidases, which cleave dipeptides from the N-terminus of a peptide chain.

The hydrolysis of this compound occurs at the peptide bond connecting the carboxyl group of the proline residue to the amino group of the 2-naphthylamine (B18577) moiety. This C-terminal naphthylamide linkage is the target for enzymatic attack. The enzyme catalyzes the addition of a water molecule across this bond, leading to its scission. This releases the dipeptide Histidyl-Proline and the fluorescent molecule 2-naphthylamine. The use of 2-naphthylamide and its derivatives as leaving groups is a common strategy in designing substrates for peptidases, as their release upon hydrolysis provides a measurable signal for quantifying enzyme kinetics. scispace.combas.bg

The dipeptide portion of the substrate, Histidyl-Prolyl (His-Pro), is the primary determinant for enzyme recognition and binding. The specificity of a peptidase is dictated by the chemical properties of the amino acid residues it can accommodate in its active site pockets, particularly the S1 and S2 subsites which bind the first (P1) and second (P2) amino acids of the substrate, respectively.

For this compound, the P1 residue is Proline and the P2 residue is Histidine. Enzymes that recognize this substrate must have an S1 subsite that can accommodate the unique cyclic structure of proline and an S2 subsite that can bind the imidazole (B134444) side chain of histidine. The precise fit and interaction between these residues and the enzyme's active site are crucial for catalysis to occur. The position of the amino acids is critical; studies on dipeptide isomers have shown that the organ-specific distribution and metabolic handling of dipeptides like Gly-Pro versus Pro-Gly differ significantly, underscoring the importance of the N- and C-terminal positions for biological recognition. mdpi.com

Specificity of Peptide Bond Hydrolysis at the C-terminal Naphthylamide Linkage

Interaction with Dipeptidyl Peptidases (DPPs)

Dipeptidyl peptidases are a class of proteases that cleave Xaa-Yaa dipeptides from the N-terminus of polypeptide chains. nih.gov this compound is a potential substrate for members of this family, particularly those that can accommodate a proline residue at the P1 position.

Dipeptidyl Peptidase III (DPP III, EC 3.4.14.4) is a zinc-dependent metallopeptidase that cleaves dipeptides from the N-terminus of various oligopeptides. uniprot.orgebi.ac.uknih.gov Its substrate specificity is relatively broad, though studies in vitro often show a preference for substrates with basic amino acids, such as the commonly used synthetic substrate Arginyl-Arginine-2-naphthylamide (Arg-Arg-2NA). nih.gov DPP III is also known to cleave important bioactive peptides like angiotensins and enkephalins. uniprot.orgnih.gov

While DPP III acts on a variety of dipeptidyl-2-naphthylamides, its specific activity towards Histidylprol-2-naphthylamide is not extensively documented in the literature. Given its preference for other residues, it is possible that His-Pro is a less optimal sequence for DPP III compared to other dipeptides. DPP III's role appears to be in general intracellular protein catabolism and the regulation of specific bioactive peptides. irb.hr

Dipeptidyl Peptidase IV (DPP IV, EC 3.4.14.5), also known as CD26, is a serine protease with a much stricter substrate specificity than DPP III. proteopedia.orgfrontiersin.org DPP IV preferentially cleaves Xaa-Pro or, to a lesser extent, Xaa-Ala dipeptides from the N-terminus of polypeptides. proteopedia.org The presence of a proline residue in the penultimate (P1) position is a key recognition motif.

For this reason, DPP IV readily hydrolyzes substrates like Glycylprolyl-2-naphthylamide and other Xaa-Pro-naphthylamides. scispace.comproteopedia.orgd-nb.info A study investigating the degradation of thyrotropin-releasing hormone (TRH) utilized a coupled assay where the cleavage of pyroglutamyl-His-Pro-2-naphthylamide by one enzyme produced this compound. Excess DPP IV was then added to cleave the His-Pro dipeptide, confirming that this compound is indeed a substrate for DPP IV. nih.gov

The table below contrasts the substrate preferences of DPP III and DPP IV.

| Feature | Dipeptidyl Peptidase III (DPP III) | Dipeptidyl Peptidase IV (DPP IV) |

| Enzyme Class | M49 family metallopeptidase (zinc-dependent) ebi.ac.uk | S9 family serine protease bas.bg |

| Typical P1 Residue | Broad, prefers basic (e.g., Arg) or aromatic residues nih.govmdpi.com | Proline (strongly preferred), Alanine (B10760859) proteopedia.org |

| Typical P2 Residue | Broad specificity nih.gov | Broad specificity (e.g., Gly, Ala, His) |

| Common Synthetic Substrate | Arg-Arg-2-naphthylamide nih.gov | Gly-Pro-2-naphthylamide scispace.comproteopedia.org |

| Activity on His-Pro-2-NA | Not well-documented, likely low | Confirmed substrate nih.gov |

The differing substrate specificities of DPP III and DPP IV are a direct result of their distinct active site architectures.

DPP III: The active site of DPP III features a deep cleft containing a catalytic zinc ion coordinated by residues from conserved motifs (HEXXGH and EEXR(K)AE(D)). ebi.ac.uknih.govmdpi.com Substrate binding is achieved through interactions with the N-terminal amino group and a series of conserved arginine residues that can anchor the C-terminus of peptides of varying lengths. nih.gov The enzyme undergoes a significant conformational change upon substrate binding, closing the cleft around the peptide. mdpi.com For this compound to bind, the His residue would occupy the S2 subsite and the Pro residue the S1 subsite. While possible, the architecture appears better suited for other types of residues, which may explain the lack of reported high activity.

DPP IV: The active site of DPP IV is characterized by an α/β-hydrolase fold and an eight-bladed β-propeller domain. proteopedia.org The catalytic site contains the classic serine protease triad (B1167595) (Ser, Asp, His). The S1 subsite forms a hydrophobic pocket that favorably accommodates the pyrrolidine (B122466) ring of proline. The S2 subsite is more exposed and can accept a wide variety of amino acid side chains. plos.orgnih.gov Specific residues within these pockets are crucial for binding. For instance, studies have identified residues like Tyr662 and Tyr666 in the S1 pocket and Arg125, Glu205, and Glu206 in the S2 pocket as being critical for forming hydrogen bonds and other interactions with the substrate. nih.gov The architecture of the DPP IV active site is therefore highly adapted to recognize and cleave peptides with a penultimate proline, making it an effective enzyme for hydrolyzing this compound.

The kinetic parameters for the hydrolysis of various dipeptidyl-naphthylamide substrates by DPP IV from human placenta are presented in the table below, illustrating the enzyme's high affinity for Xaa-Pro sequences.

Table 1: Kinetic Constants of Human Placenta DPP IV for Various Dipeptidyl-2-Naphthylamide Substrates Data adapted from Püschel et al. (1982), obtained at pH 8.0 and 37°C. d-nb.info

| Substrate | K_m (mM) | V_max (U/mg) |

| Glycylprolyl-2-naphthylamide | 0.21 | 55 |

| Alanylprolyl-2-naphthylamide | 0.05 | 60 |

| Leucylprolyl-2-naphthylamide | 0.03 | 55 |

| Phenylalanylprolyl-2-naphthylamide | 0.02 | 92 |

| Arginylprolyl-2-naphthylamide | 0.03 | 70 |

| Glycylalanyl-2-naphthylamide | 1.00 | 1.8 |

Comparison with Dipeptidyl Peptidase IV (DPPIV) Substrate Preferences (e.g., Glycylprolyl-2-naphthylamide)

Specificity Constants and Substrate Selectivity Profiling

The efficiency with which an enzyme catalyzes the hydrolysis of a substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). The ratio of these two parameters, kcat/Km, is known as the specificity constant and represents the enzyme's catalytic efficiency or preference for a particular substrate. It is a second-order rate constant that determines the reaction rate at low substrate concentrations. wikipedia.org

Quantitative Measurement of Enzyme Preference for this compound

Histidylprol-2-naphthylamide serves as a substrate for dipeptidyl peptidases, notably Dipeptidyl Peptidase IV (DPP-IV) and Dipeptidyl Peptidase II (DPP-II). The preference of these enzymes for Histidylprol-2-naphthylamide and its analogues can be compared by examining their kinetic constants.

DPP-IV, a serine protease, preferentially cleaves dipeptides from the N-terminus of peptides where the penultimate (P1) residue is proline or alanine. sigmaaldrich.comoatext.com While specific kinetic data for Histidylprol-2-naphthylamide with DPP-IV is not extensively documented, data for analogous substrates such as Glycylprolyl-2-naphthylamide show a Km value of 0.66 mM. sigmaaldrich.com

DPP-II, a lysosomal serine protease, also demonstrates significant activity towards Xaa-Pro dipeptidyl-naphthylamides. Studies on a variant of porcine DPP-II revealed a strong preference for substrates with proline at the P1 position. For the substrate Phenylalanyl-Prolyl-2-naphthylamide, this enzyme exhibited a Km of 45 µM and a kcat of 54 s⁻¹. researchgate.netnih.gov Research on human DPP-II using various dipeptide derivatives has underscored the enzyme's high efficiency towards substrates containing proline at P1 and lysine (B10760008) at P2. nih.govnih.gov The leaving group at the P1' position—in this case, 2-naphthylamine—is also crucial for determining substrate selectivity. nih.govnih.gov For instance, human DPP-II generally prefers chromogenic p-nitroanilide (pNA) substrates over fluorogenic 4-methoxy-2-naphthylamide (4Me2NA) substrates. nih.govnih.govdntb.gov.ua

The following interactive table presents kinetic data for the hydrolysis of Histidylprol-2-naphthylamide analogues by relevant peptidases, providing a quantitative basis for understanding enzyme preference.

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·M⁻¹) | Source |

|---|---|---|---|---|---|

| Porcine Dipeptidyl Peptidase II | Phe-Pro-2-naphthylamide | 45 | 54 | 1.2 x 10⁶ | researchgate.netnih.gov |

| Human Dipeptidyl Peptidase II | Lys-Pro-p-nitroanilide | - | - | 4.1 x 10⁶ | nih.gov |

| Human Dipeptidyl Peptidase II | Ala-Pro-p-nitroanilide | - | - | 2.6 x 10⁶ | nih.gov |

| Porcine Dipeptidyl Peptidase IV | Gly-Pro-2-naphthylamide | 660 | - | - | sigmaaldrich.com |

| Human Placenta Dipeptidyl Peptidase IV | Phe-Pro-2-naphthylamide | 20 | - | - | d-nb.info |

Analysis of Amino Acid Residues at Prime and Non-Prime Subsites (P1, P2, P1', P2')

The specificity of a peptidase is determined by the interactions between the amino acid residues of the substrate and the corresponding binding pockets (subsites) of the enzyme's active site. According to the nomenclature by Schechter and Berger, substrate residues N-terminal to the cleaved scissile bond are denoted P1, P2, etc. (non-prime side), while residues C-terminal to the bond are P1', P2', etc. (prime side). The corresponding enzyme subsites are S1, S2, S1', S2', etc.

For Histidylprol-2-naphthylamide, the interactions are as follows:

P2 (Histidyl): The histidine residue occupies the S2 subsite of the enzyme. For DPP-IV, the S2 subsite is relatively open and can accommodate a wide variety of amino acid side chains, including the imidazole ring of histidine. oatext.com In contrast, human DPP-II shows a distinct preference for a basic residue like lysine at the P2 position, though other residues are tolerated. nih.govnih.gov

P1 (Prolyl): The proline residue fits into the S1 subsite. This interaction is a major determinant of specificity for dipeptidyl peptidases like DPP-IV. The unique cyclic structure of proline is well-accommodated by the hydrophobic S1 pocket of DPP-IV. oatext.com The high efficiency of both DPP-IV and DPP-II for prolyl-containing substrates underscores the importance of this interaction. sigmaaldrich.comresearchgate.netnih.gov

P1' (2-Naphthylamide): The 2-naphthylamide group occupies the S1' subsite. This subsite in DPP-IV is also relatively open and solvent-exposed, allowing it to accommodate bulky, hydrophobic groups like naphthylamide. researchgate.net The nature of the leaving group at P1' has been shown to significantly influence the catalytic efficiency (kcat/Km) for DPP-II, indicating that interactions within the S1' subsite are critical for substrate selectivity. nih.govnih.gov The hydrophobicity of the 2-naphthylamide likely contributes to favorable binding within the S1' pocket.

P2' : In the case of Histidylprol-2-naphthylamide, there are no residues at the P2' position. However, studies on extended peptide analogues suggest that interactions at the S2' subsite can be significant. For some enzymes, the addition of hydrophobic residues at the P2' position can dramatically increase binding affinity, indicating the presence of a hydrophobic binding region in the vicinity of the S2' subsite. researchgate.net

Development of Structure-Activity Relationships for Histidylprol-2-naphthylamide Analogues

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound to determine which parts are essential for its biological activity. For Histidylprol-2-naphthylamide, SAR studies would focus on modifications to the histidine (P2), proline (P1), and 2-naphthylamide (P1') moieties to understand how these changes affect its interaction with peptidases.

P2 Analogues: Modifying the histidine residue would probe the requirements of the S2 subsite. Replacing histidine with other amino acids (e.g., lysine, alanine, or bulky non-polar residues) would clarify the size, charge, and hydrophobicity constraints of the S2 pocket. For DPP-II, substituting histidine with lysine would be expected to enhance hydrolysis, given the enzyme's preference for basic residues at this position. nih.govnih.gov

P1 Analogues: The proline at the P1 position is critical for recognition by enzymes like DPP-IV. SAR studies on DPP-IV inhibitors have shown that while the five-membered pyrrolidine ring of proline is optimal, other cyclic structures like thiazolidine (B150603) or azetidine (B1206935) can be tolerated, though often with reduced potency. oatext.com Replacing proline with alanine is also possible, but generally results in less efficient hydrolysis by DPP-IV. wikipedia.org

P1' Analogues: Altering the 2-naphthylamide group would provide insight into the S1' subsite. Replacing it with other aromatic or aliphatic amides of varying size and hydrophobicity would map the contours of this binding pocket. For instance, studies on inhibitors of pyroglutamyl-peptidase II demonstrated that extending the C-terminus with hydrophobic amino acids led to a significant increase in inhibitory potency. researchgate.net This suggests that for enzymes with accommodating prime-side subsites, larger, more hydrophobic groups at the P1' or P2' positions of a substrate analogue could enhance binding affinity. Conversely, introducing charged or polar groups would likely decrease the efficiency of hydrolysis by enzymes with hydrophobic S1' subsites.

Enzyme Kinetics and Mechanistic Elucidation Using Histidylprolyl 2 Naphthylamide

Determination of Steady-State Kinetic Parameters

Steady-state kinetics assumes that the concentration of the enzyme-substrate complex remains constant over the period of observation. Using Histidylprolyl-2-naphthylamide, researchers can precisely measure the initial reaction rates at various substrate concentrations to determine fundamental kinetic parameters.

The hydrolysis of this compound by peptidases like DPP-IV is well-described by the Michaelis-Menten model. nih.gov In this model, the enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to release the product (P) and the free enzyme. nih.gov

E + S ⇌ ES → E + P

When this compound is the substrate, the product (P) whose formation is monitored is 2-naphthylamine (B18577). By measuring the rate of its release at different concentrations of this compound, a saturation curve is obtained. At low substrate concentrations, the reaction rate is directly proportional to the substrate concentration. As the substrate concentration increases, the enzyme's active sites become saturated, and the reaction rate approaches a maximum velocity (Vmax). This relationship is mathematically expressed by the Michaelis-Menten equation.

From the Michaelis-Menten plot, two key steady-state parameters can be derived: the Michaelis Constant (Km) and the turnover number (kcat).

The Michaelis Constant (Km) is the substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for its substrate; a lower Km value indicates a higher affinity. For peptidases like DPP-IV, the Km for naphthylamide-based substrates is a critical characteristic. While specific data for this compound is context-dependent, studies on analogous substrates with human placenta DPP-IV have reported Km values such as 0.02 mM for Phenylalanylprolyl-β-naphthylamide and 0.66 mM for Glycylprolyl-2-naphthylamide. sigmaaldrich.comd-nb.info

The Turnover Number (kcat) , also known as the catalytic constant, represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time. It is calculated from the maximal velocity (Vmax) and the total enzyme concentration [E]T (kcat = Vmax / [E]T). It is a measure of the enzyme's maximal catalytic activity under saturating substrate conditions. For human placenta DPP-IV, a Vmax of 92 U/mg has been reported with Phenylalanylprolyl-β-naphthylamide as the substrate. d-nb.info

| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) |

| Human Placenta DPP-IV | Phenylalanylprolyl-β-naphthylamide | 0.02 | 92 |

| Porcine Kidney DPP-IV | Glycylprolyl-2-naphthylamide | 0.66 | Not Reported |

Table 1: Reported steady-state kinetic parameters for Dipeptidyl Peptidase IV (DPP-IV) using naphthylamide-based substrates analogous to this compound. Data is illustrative of typical values obtained in such experiments. sigmaaldrich.comd-nb.info

The ratio kcat/Km is known as the catalytic efficiency or specificity constant. This second-order rate constant is a measure of how efficiently an enzyme converts a substrate into a product at low substrate concentrations. nih.gov It provides a way to compare an enzyme's preference for different substrates. A higher kcat/Km value signifies greater efficiency. nih.gov This parameter is particularly valuable for comparing the hydrolysis of various X-Pro-peptides by DPP-IV, allowing researchers to understand the enzyme's substrate specificity. For instance, comparing the catalytic efficiency of DPP-IV for this compound versus other similar substrates reveals insights into the structural requirements for optimal enzyme activity.

| Enzyme | Substrate | kcat/Km (s⁻¹M⁻¹) |

| Human DPPII | Lys-Pro-pNA | 4.1 x 10⁶ |

| Human DPPII | Ala-Pro-pNA | 2.6 x 10⁶ |

| Human DPPII | Lys-Ala-pNA | 0.4 x 10⁶ |

Table 2: Comparative catalytic efficiencies for human Dipeptidyl Peptidase II (DPPII), a related enzyme, with various p-nitroanilide (pNA) substrates. These values illustrate how the kcat/Km ratio is used to determine substrate preference. nih.gov

Calculation of Turnover Number (kcat) and Michaelis Constant (Km)

Inhibitor Kinetics Studies with this compound as Substrate

This compound is also instrumental in studying enzyme inhibitors. By measuring the rate of its hydrolysis in the presence of varying concentrations of an inhibitory compound, the inhibitor's potency and mechanism of action can be determined.

Enzyme inhibitors are broadly classified as reversible or irreversible.

Reversible inhibitors bind to an enzyme via non-covalent interactions and can dissociate from the enzyme, allowing it to regain activity. benthamopen.com These are further classified as competitive, non-competitive, or uncompetitive based on how they affect the enzyme's kinetic parameters (Km and Vmax). Using this compound as the substrate, one can distinguish these types by observing the changes in the Michaelis-Menten plot in the presence of the inhibitor. For example, a competitive inhibitor will increase the apparent Km but leave Vmax unchanged, while a non-competitive inhibitor will decrease Vmax without affecting Km.

Irreversible inhibitors typically bind to the enzyme through strong, often covalent, bonds, leading to a permanent loss of activity. benthamopen.com When studying an irreversible inhibitor with this compound, the enzyme's activity will decrease over time as more enzyme molecules become permanently inactivated.

The inhibition constant (Ki) is a quantitative measure of an inhibitor's potency. It represents the concentration of a reversible inhibitor required to produce half-maximum inhibition. mdpi.com A lower Ki value signifies a more potent inhibitor. For competitive inhibitors, Ki is the dissociation constant of the enzyme-inhibitor complex. The Ki can be determined by measuring the rate of this compound hydrolysis at several substrate and inhibitor concentrations and analyzing the data using methods like Dixon or Lineweaver-Burk plots. Many compounds, including naturally derived molecules like Berberine and synthetic drugs like Sitagliptin, have been characterized as DPP-IV inhibitors using such kinetic assays. nih.govmdpi.comwikipedia.org

| Inhibitor | Enzyme Target | Inhibition Type | Ki or IC₅₀ |

| Berberine | Human DPP-IV | Not specified | IC₅₀ = 13.3 µM |

| Kaempferol | Human DPP-IV | Non-competitive | IC₅₀ = 9.26 µM |

| Diprotin A | DPP-IV | Competitive | Not specified |

| Vildagliptin | DPP-IV | Reversible, Covalent | Not specified |

| Sitagliptin | DPP-IV | Reversible, Competitive | IC₅₀ = 18 nM |

Table 3: Examples of inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and their reported potencies. Assays to determine these values typically use a synthetic substrate like this compound. nih.govmdpi.comoatext.comoatext.com

Elucidation of Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive)

The chromogenic substrate this compound is a valuable tool for investigating the mechanisms of enzyme inhibitors, particularly for peptidases like dipeptidyl peptidase II (DPP II). By measuring the rate of hydrolysis of this substrate in the presence of various concentrations of a potential inhibitor, the nature of the inhibition—be it competitive, non-competitive, or uncompetitive—can be determined. Each type of inhibition affects the enzyme's kinetic parameters, the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), in a distinct manner.

Competitive Inhibition: In this mode, the inhibitor molecule, which often resembles the substrate, binds to the active site of the free enzyme, thereby competing with the substrate. savemyexams.com This competition increases the apparent Km of the enzyme, as a higher substrate concentration is needed to achieve half of Vmax. However, the Vmax remains unchanged because, at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, and the enzyme can still reach its maximum velocity. graphpad.com The inhibition constant (Ki), which quantifies the inhibitor's potency, can be determined from these kinetic studies. ucl.ac.uknih.govyoutube.com For instance, L-Tyrosine beta-naphthylamide has been identified as a potent competitive inhibitor for tyramine (B21549) N-(hydroxycinnamoyl)transferase, with Ki values in the micromolar range, demonstrating how naphthylamide-containing compounds can act as competitive inhibitors. nih.gov

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). savemyexams.comsigmaaldrich.com This binding can occur to either the free enzyme or the enzyme-substrate complex. nih.gov The binding of a non-competitive inhibitor alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. Consequently, Vmax is decreased, but the Km remains unchanged. sigmaaldrich.comresearchgate.net This type of inhibition cannot be overcome by increasing the substrate concentration. ucl.ac.uk

Uncompetitive Inhibition: This form of inhibition is less common and occurs when the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. sigmaaldrich.com This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex. As a result, both the apparent Vmax and the apparent Km are decreased. The parallel lines observed in a Lineweaver-Burk plot are a hallmark of uncompetitive inhibition. sigmaaldrich.com Studies on the serotonin (B10506) transporter have demonstrated how an inhibitor can bind preferentially to a specific conformational state of the transporter-substrate complex, leading to an uncompetitive mechanism. nih.gov

The following table summarizes the effects of these three types of reversible inhibition on the key kinetic parameters.

| Inhibition Type | Effect on Km | Effect on Vmax | Binds to |

|---|---|---|---|

| Competitive | Increases | Unchanged | Free Enzyme |

| Non-competitive | Unchanged | Decreases | Free Enzyme and Enzyme-Substrate Complex |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

Pre-Steady-State Kinetic Investigations

Rapid Kinetic Techniques for Intermediate Formation

To study the rapid formation of intermediates, specialized techniques like stopped-flow spectroscopy are employed. youtube.comnumberanalytics.com In a stopped-flow experiment, small volumes of enzyme and a substrate like this compound are rapidly mixed, and the reaction is monitored in real-time by observing changes in absorbance or fluorescence. researchgate.netedinst.comcam.ac.uk This allows for the observation of the "burst" phase of the reaction, which corresponds to the first turnover of the enzyme. researchgate.net

The amplitude of this initial burst of product formation provides a direct measure of the concentration of the active enzyme-substrate complex. The rate of this burst phase reveals the rate constant for the chemical step (e.g., acylation of the enzyme) or a preceding conformational change. researchgate.netnih.gov This technique is powerful for dissecting the reaction pathway and identifying transient intermediates that are not visible under steady-state conditions. cam.ac.uk The dead time of the instrument, which is the time between mixing and the first observation, is a critical parameter, with modern instruments achieving dead times of a millisecond or less.

Probing the Catalytic Mechanism of Peptide Bond Cleavage

The hydrolysis of the peptide bond in this compound by a peptidase involves a series of steps, including the formation of a tetrahedral intermediate. Pre-steady-state kinetic analysis can provide quantitative data on the rates of formation and breakdown of such intermediates. For serine proteases, which include enzymes like DPP II that cleave prolyl bonds, the mechanism often involves the formation of a covalent acyl-enzyme intermediate. cam.ac.uknih.gov

Conformational Dynamics of Enzyme-Substrate Complexes

The interaction between an enzyme and a substrate like Histidylprol yl-2-naphthylamide is not a simple static lock-and-key event. Instead, it is a dynamic process involving conformational changes in both the enzyme and the substrate.

Induced Fit Models and Active Site Flexibility

The induced-fit model proposes that the binding of a substrate to an enzyme's active site induces a conformational change in the enzyme. This change optimizes the alignment of catalytic residues and stabilizes the transition state of the reaction. This dynamic flexibility of the active site is essential for catalytic efficiency and substrate specificity. The binding of a substrate like this compound would cause the enzyme to shift from a less active to a more active conformation, a process that can be investigated through various biophysical techniques.

Computational Approaches for Enzyme-Histidylprolyl-2-naphthylamide Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for studying enzyme-substrate interactions at an atomic level. ebsco.comnih.gov These approaches can provide detailed insights into how this compound might bind to the active site of a target enzyme.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the substrate) when bound to a receptor (the enzyme) to form a stable complex. semanticscholar.orgmdpi.com Docking studies can identify key amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, in studies of Dipeptidyl Peptidase-4 (DPP-4), docking simulations have identified critical residues like Arg125, Ser630, and Tyr547 as being crucial for inhibitor binding. semanticscholar.orgmdpi.com A similar approach for this compound would reveal its binding mode and estimate the binding affinity.

The following table shows representative data from a molecular docking study of various inhibitors with DPP-4, illustrating the types of results obtained from such computational analyses.

| Compound | Docking Score (kcal/mol) | MM-GBSA Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Diprotin A (Control) | -8.05 | -83.00 | Arg125, Ser630, Tyr547 |

| Hemorphin 7 | -10.54 | -113.28 | Arg125, Tyr547, S1 & S2 pockets |

| Hemorphin 6 | -10.07 | -85.99 | Arg125, Tyr547, S1 & S2 pockets |

| Hemorphin 5 | -9.42 | -102.88 | Arg125, Tyr547, S1 & S2 pockets |

Data adapted from computational studies on DPP-4 inhibitors. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate complex over time, typically on the nanosecond to microsecond scale. nih.govresearchgate.net These simulations can reveal the flexibility of the active site, the stability of the enzyme-substrate interactions, and the conformational changes that occur during the binding process. peerj.com By simulating the behavior of the this compound-enzyme complex in a solvated environment, researchers can gain a deeper understanding of the induced-fit mechanism and the energetics of the catalytic process.

Analytical Methodologies for Histidylprolyl 2 Naphthylamide Hydrolysis Detection

Fluorometric Assay Principles and Optimization

Fluorometric assays are a cornerstone for measuring enzyme activity due to their high sensitivity. wikipedia.orglongdom.org These assays rely on the principle that a molecule, known as a fluorophore, absorbs light at a specific wavelength and emits it at a longer wavelength. In the context of Histidylprol-2-naphthylamide, the substrate itself is non-fluorescent, but its enzymatic cleavage releases 2-naphthylamine (B18577), a fluorescent molecule. taylorandfrancis.comd-nb.info The rate of fluorescence increase is directly proportional to the rate of enzyme activity. tipbiosystems.com

The fundamental principle of the assay is the enzymatic cleavage of the peptide bond between the prolyl residue and the 2-naphthylamine group in Histidylprolyl-2-naphthylamide. This reaction is catalyzed by peptidases like Dipeptidyl Peptidase IV. The cleavage releases the fluorophore 2-naphthylamine (also referred to as ß-naphthylamine), which generates a detectable fluorescent signal upon excitation. The amount of ß-naphthylamine released as a result of this enzymatic activity can be measured fluorometrically. taylorandfrancis.com The intensity of the fluorescence is proportional to the concentration of the released 2-naphthylamine, allowing for the quantification of enzyme activity.

To achieve maximal sensitivity and accuracy, it is crucial to use the optimal excitation and emission wavelengths for the fluorophore. For 2-naphthylamine released from enzymatic hydrolysis, the amount of product can be measured fluorometrically at an emission wavelength of 412 nm with an excitation wavelength of 345 nm. taylorandfrancis.com Different analytical setups may report slightly varied wavelengths; for instance, some studies have utilized an excitation of 330 nm and emission of 370 nm for a related compound, N-phenyl-2-naphthylamine. osha.gov The choice of wavelength is critical and is determined by the specific spectral properties of the fluorophore in the assay buffer. sigmaaldrich.comekb.eg

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| 2-Naphthylamine | 345 | 412 | taylorandfrancis.com |

| N-Phenyl-2-naphthylamine | 300 | 370 | osha.gov |

While inherently sensitive, fluorometric assays can be optimized to enhance detection limits. wikipedia.org One major challenge is the background fluorescence from the substrate or other components in biological samples. promega.com Strategies to improve sensitivity include:

Probe Design: Developing probes with a high affinity for the target enzyme can improve sensitivity. For example, a novel fluorescent probe for DPP-IV, MB-DPP4, demonstrated a very low detection limit of 0.29 ng/mL. jlu.edu.cn

Signal-to-Background Ratio: Luminescent assays, which produce light from a chemical reaction, often have a better signal-to-background ratio than fluorescent assays because the substrate itself is not a substrate for the light-producing enzyme (e.g., luciferase) until cleaved. promega.com This results in insignificant inherent background, allowing for detection limits as low as <1pg/ml for DPP-IV, compared to ~100pg/ml for a standard fluorescent assay. promega.com

Instrumentation: Using highly sensitive photodetectors and optimizing filter sets in fluorometers can maximize the collection of emitted light while minimizing background noise.

Excitation and Emission Wavelength Optimization for 2-Naphthylamine

Continuous and Discontinuous Assay Formats

Enzyme assays can be performed in either a continuous or discontinuous format, depending on the requirements of the experiment. wikipedia.orglongdom.org

Continuous Assays: In a continuous assay, the reaction progress is monitored in real-time, providing a continuous reading of activity. wikipedia.orgtipbiosystems.com This is the most convenient method, as a single measurement yields the reaction rate. wikipedia.orglongdom.org For this compound, this involves placing the reaction mixture in a temperature-controlled fluorometer and recording the increase in fluorescence over time. ksu.edu.sa This format is ideal for determining kinetic parameters. portlandpress.com

Discontinuous Assays: In a discontinuous assay, samples are taken from the reaction at specific time intervals. wikipedia.orgtipbiosystems.com The reaction in each sample is stopped, typically by adding an acid or denaturing the enzyme, and the concentration of the product is then measured. taylorandfrancis.comksu.edu.sa This method is often used when the assay conditions interfere with the detection method or when high-performance liquid chromatography (HPLC) is used for separation and quantification. portlandpress.comnih.gov Although more labor-intensive, discontinuous assays can be highly precise and are useful for complex biological samples. longdom.orgtipbiosystems.com

| Feature | Continuous Assay | Discontinuous Assay |

| Principle | Reaction progress is monitored constantly in real-time. wikipedia.orgtipbiosystems.com | Samples are taken at intervals, the reaction is stopped, and product is measured. wikipedia.org |

| Data Output | A single curve showing product formation over time. longdom.org | Multiple data points representing product concentration at different times. tipbiosystems.com |

| Convenience | High; provides reaction rate with no further work. wikipedia.org | More labor-intensive and time-consuming. ksu.edu.sa |

| Application | Ideal for enzyme kinetics and real-time monitoring. portlandpress.com | Used when assay components interfere with detection or for complex samples. tipbiosystems.comnih.gov |

| Example Method | Fluorometry, Spectrophotometry. tipbiosystems.com | HPLC-based detection, Radiometric assays. tipbiosystems.comportlandpress.com |

Coupled Enzyme Assays utilizing this compound

Coupled assays are indirect methods where the product of the primary enzyme reaction serves as the substrate for a second, auxiliary enzyme. ksu.edu.sa This secondary reaction generates a product that is easily detectable, often through a change in absorbance or fluorescence. ksu.edu.sathermofisher.com This approach is useful when the direct product of the enzyme of interest is difficult to measure.

A key example involving a substrate related to this compound is the assay for "thyroliberinase" activity. In this system, the enzyme cleaves the chromogenic substrate pyroglutamyl-His-Pro-2-naphthylamide. The released product, His-Pro-2-naphthylamide, is then immediately cleaved by an excess of a coupling enzyme, Dipeptidyl Peptidase IV (DPP-IV). This second reaction releases the highly fluorescent 2-naphthylamine.

The sequence of reactions is as follows:

Primary Reaction (Thyroliberinase): Pyroglutamyl-His-Pro-2-naphthylamide → Pyroglutamic acid + this compound

Coupling Reaction (DPP-IV): this compound → Histidyl-proline + 2-Naphthylamine (Fluorescent Signal)

In this setup, the rate of 2-naphthylamine formation is limited by the activity of the primary enzyme (thyroliberinase), allowing for its specific quantification. ksu.edu.sa The coupling enzyme (DPP-IV) is added in excess to ensure that the second reaction is not rate-limiting. ksu.edu.sa This principle allows for the sensitive, continuous monitoring of enzymes whose direct substrates may not be fluorogenic. researchgate.net

Application in "Thyroliberinase" (Pyroglutamyl-peptidase II) Assays with Analogues

The enzyme "thyroliberinase," also known as pyroglutamyl-peptidase II (PPII), exhibits a high degree of specificity for its primary substrate, thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2). researchgate.net This specificity has driven the development of various synthetic substrates and inhibitors for studying its activity. This compound itself is a component of a chromogenic substrate, pyroglutamyl-histidyl-prolyl-2-naphthylamide, used to quantify "thyroliberinase" activity. nih.gov The enzymatic cleavage of this substrate by "thyroliberinase" releases this compound, which is then further processed in a coupled assay to produce a detectable signal. nih.gov

Research has focused on creating analogues of TRH to probe the enzyme's active site and develop potent inhibitors. A key strategy involves replacing the histidine residue. For instance, substituting histidine with asparagine in TRH results in a competitive inhibitor of PPII. researchgate.net Further modifications to this analogue, pyroglutamyl-asparaginyl-prolineamide (Glp-Asn-ProNH2), have been explored to enhance inhibitory potency. researchgate.netportlandpress.com

Kinetic and molecular modeling studies suggest that the asparagine side chain's ability to form hydrogen bonds within the enzyme's active site is crucial for its inhibitory properties. researchgate.net While the prolineamide portion of the molecule appears important for interaction with a specific subsite (S2'), some modifications are tolerated. researchgate.net A significant breakthrough in inhibitor design came from extending the C-terminus of Glp-Asn-ProNH2 with hydrophobic amino acids. researchgate.net This led to the development of inhibitors with nanomolar potency in vitro. researchgate.net One such analogue, Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin, was found to have a Ki of 1 nM, making it one of the most potent competitive PPII inhibitors discovered. researchgate.net These potent inhibitors have proven effective in preventing the degradation of TRH released from brain tissue samples. researchgate.net

It is important to note that while these analogues are potent inhibitors of PPII, they have been shown not to inhibit other enzymes like dipeptidyl peptidase IV (DPP-IV), confirming their specificity. portlandpress.com The development of these analogues provides valuable tools for investigating the physiological roles of TRH and PPII and holds potential for therapeutic applications. researchgate.net

Table 1: Examples of Thyroliberinase (PPII) Inhibitor Analogues

This table summarizes key analogues developed as inhibitors for Pyroglutamyl-peptidase II (PPII), also known as Thyroliberinase, highlighting their structural modifications and inhibitory characteristics.

| Analogue Name | Base Structure | Modification | Inhibitory Constant (Ki) | Key Finding |

|---|---|---|---|---|

| Pyroglutamyl-asparaginyl-prolineamide | TRH | Replacement of Histidine with Asparagine | 17.5 µM | Competitive inhibitor of PPII. researchgate.net |

| Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin | Glp-Asn-ProNH2 | C-terminal extension with hydrophobic amino acids | 1 nM | Highly potent competitive PPII inhibitor. researchgate.net |

High-Throughput Screening (HTS) Platforms for Peptidase Activity

High-throughput screening (HTS) has become an indispensable tool in drug discovery, enabling the rapid testing of large compound libraries against biological targets. dispendix.com For peptidases, including those that hydrolyze substrates like this compound, HTS platforms have been adapted to identify novel inhibitors.

Miniaturization and Automation for Compound Library Screening

A central trend in HTS is the miniaturization of assays, moving from standard 96-well plates to higher-density formats like 384-well and 1536-well plates. gbo.comjapsonline.commdpi.com This shift is driven by the need to reduce costs associated with reagents and scarce test compounds, as well as to increase the number of compounds that can be analyzed. dispendix.comgbo.com Automation is intrinsically linked to miniaturization, with robotic systems handling the precise dispensing of low volumes, reducing manual labor, and increasing the accuracy and reproducibility of experiments. dispendix.comjapsonline.com The combination of miniaturization and automation allows for the screening of tens of thousands of compounds per day. japsonline.com

The development of sophisticated liquid handlers that can dispense nanoliter volumes has been crucial for achieving this level of throughput. dispendix.comnih.gov These automated systems not only accelerate the screening process but also enhance data quality by minimizing human error and allowing for more controls and replicates on each plate. gbo.com HTS is not limited to simple biochemical assays; it has also been successfully implemented in high-biocontainment laboratories (BSL-3 and BSL-4) for screening against infectious pathogens, a feat made possible by the development of smaller, portable noncontact dispensers and custom biological safety cabinets. nih.gov

Multi-Well Plate Formats for Kinetic Measurements

Multi-well plates, particularly 384-well formats, are standard for conducting kinetic measurements of peptidase activity in HTS. mdpi.com These plates are compatible with microplate readers that can measure changes in fluorescence or absorbance over time, providing kinetic data for enzyme reactions. mdpi.comfrontiersin.org For example, in a typical assay, a fluorogenic substrate is added to wells containing the enzyme and potential inhibitors. The rate of hydrolysis is then monitored by measuring the increase in fluorescence. mdpi.com

The use of fluorogenic substrates is common in HTS due to the high sensitivity required for miniaturized assay volumes. japsonline.com These assays are often designed as "add and read" endpoints, simplifying the workflow. nih.gov The data from these kinetic measurements are crucial for determining the potency and mechanism of action of potential inhibitors. The ability to perform these measurements in a high-throughput manner allows for the rapid characterization of hits from primary screens.

Table 2: HTS Assay Formats for Peptidase Activity

This table outlines the evolution and characteristics of different multi-well plate formats used in High-Throughput Screening (HTS) for measuring peptidase activity.

| Plate Format | Typical Assay Volume | Key Advantages | Instrumentation |

|---|---|---|---|

| 96-well | 100-200 µL | Established format, widely compatible. | Standard plate readers and liquid handlers. |

| 384-well | 10-50 µL | Increased throughput, reduced reagent consumption. gbo.commdpi.com | High-precision liquid handlers, sensitive plate readers. japsonline.com |

| 1536-well | 1-10 µL | Maximizes throughput, significant cost savings. gbo.com | Specialized low-volume dispensers (e.g., acoustic), highly sensitive readers. nih.gov |

Advanced Fluorescence Detection Technologies

The detection of enzymatic activity, including the hydrolysis of this compound, heavily relies on fluorescence-based techniques due to their high sensitivity and selectivity. researchgate.net Advances in this area are focused on creating more portable and real-time monitoring systems.

Integrated Fluorescence Modules in Portable Systems

There is a significant effort to integrate fluorescence detection into miniaturized, portable platforms for point-of-care testing (POCT). researchgate.netresearchgate.net These systems often utilize light-emitting diodes (LEDs) as excitation sources due to their low cost, small size, and low power consumption. researchgate.net The core components of these modules include the LED light source, optical filters to separate excitation and emission light, and a photodetector. researchgate.net

Recent developments have seen the creation of compact, integrated dual-channel fluorescence modules that can be housed in a small metal box, enabling multiplexed detection. researchgate.net These portable systems are designed to be user-friendly, with some leveraging smartphone cameras for detection, although this can have limitations in sensitivity. mdpi.com The goal is to create "sample-in, result-out" devices that are cost-effective and can be used in resource-limited settings. researchgate.netspiedigitallibrary.org

Sensor Development for Real-time Enzymatic Activity Monitoring

The development of novel sensors is crucial for the real-time monitoring of enzymatic reactions. thno.org One approach involves the use of nanotechnology, such as atomic force microscopy (AFM), to monitor the activity of single enzyme molecules. mdpi.com Another strategy is the use of solid-state nanopores, which can detect the cleavage of DNA substrates by endonucleases in real-time under physiological conditions. core.ac.uk

In the realm of fluorescence, "nitrile chameleons" are a class of probes that can be used for real-time imaging of enzyme activity in living cells. nih.gov These probes contain a nitrile group whose vibrational signature changes upon enzymatic cleavage, which can be detected by mid-infrared photothermal imaging. nih.gov Other approaches include the development of enzyme-activated molecular probes that undergo changes in their fluorescence properties, such as through fluorescence resonance energy transfer (FRET), upon interaction with a target enzyme. thno.org These advanced sensor technologies offer the potential for highly sensitive and specific real-time monitoring of enzymatic activity in complex biological samples. thno.orgplos.org

Table 3: Compound Names Mentioned in the Article

Research Applications in Enzymology and Proteolysis Using Histidylprolyl 2 Naphthylamide

Elucidation of Peptidase Catalytic Mechanisms and Structural-Functional Relationships

Histidylprolyl-2-naphthylamide is pivotal in studying enzymes that cleave peptide bonds following a proline residue, a class known as post-proline cleaving enzymes (PPCEs). semanticscholar.org A prominent example is Dipeptidyl Peptidase IV (DPP-IV), a serine peptidase that selectively removes X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. nih.govfrontiersin.org

The catalytic process involves the hydrolysis of the peptide bond between the proline and the 2-naphthylamide group. This cleavage releases the 2-naphthylamide moiety, a chromophore whose appearance can be measured spectrophotometrically, providing a direct readout of enzyme activity. asm.org This straightforward assay enables researchers to:

Determine Catalytic Type: By testing the reaction in the presence of various class-specific inhibitors, the catalytic mechanism can be identified. For instance, the inhibition of DPP-IV activity on this compound by diisopropylfluorophosphate confirms its identity as a serine protease, which relies on a catalytic triad (B1167595) (typically Ser-His-Asp) for its function. scispace.comwikipedia.org

Investigate Structure-Function Relationships: By synthesizing analogs of the substrate with modifications to the histidine or proline residues, researchers can probe the specificity of the enzyme's active site. The rate of hydrolysis of these different substrates reveals which chemical groups are essential for binding and catalysis, thereby mapping the enzyme's structural requirements for its function. researchgate.netnih.gov The family of serine peptidases to which DPP-IV belongs is characterized by a unique α/β hydrolase fold, and substrates like this compound are essential for exploring how this structure accommodates peptides.

Characterization of Novel Proteolytic Enzymes and Their Substrate Repertoires

The specific nature of this compound makes it an excellent tool for discovering and characterizing new or unstudied peptidases from various biological sources. When a crude tissue extract or cell lysate demonstrates the ability to hydrolyze this substrate, it signals the presence of a peptidase with DPP-IV-like activity.

A classic example is the isolation and characterization of DPP-IV from human placenta. d-nb.info Researchers used a derivative, glycylprolyl-2-naphthylamide, to track the enzyme's activity through a multi-step purification process. scispace.comd-nb.info Once the enzyme was purified, its identity was confirmed, and its broader substrate specificity was explored. It was found that the purified enzyme could cleave not only synthetic substrates but also naturally occurring peptides such as substance P and casomorphins, thereby defining its substrate repertoire and suggesting its potential physiological roles. d-nb.info This process of using a specific synthetic substrate to isolate an enzyme and then test its activity on a panel of natural peptides is a fundamental strategy in enzymology.

| Enzyme | Source | Substrate Used in Study | Key Findings | Reference |

|---|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | Human Placenta | Glycylprolyl-2-naphthylamide | Enzyme purified, identified as a glycoprotein, and shown to cleave various natural peptides. | scispace.comd-nb.info |

| "Thyroliberinase" (Pyroglutamyl-Peptidase II) | Rat Serum | Pyroglutamyl-His-Pro-2-naphthylamide (in a coupled assay) | Identified as the primary TRH-degrading enzyme in serum, acting as a metalloenzyme. | nih.gov |

| Prolyl Oligopeptidase (POP) | Bovine Serum | Z-Gly-Pro-7-amino-4-methylcoumarin (a fluorogenic analog) | Characterized a specific type of proline-specific peptidase, distinct from other known POPs. | researchgate.net |

Development and Validation of Enzyme Activity Probes for Cellular and Tissue Studies

An enzyme activity probe is a molecule designed to react with a specific enzyme, producing a measurable signal that correlates with the enzyme's functional state. This compound and its derivatives are foundational to the creation of such probes. researchgate.net

These probes are engineered with three key components: a specificity element (the His-Pro sequence), a reactive group (the cleavable peptide bond), and a reporter group (the naphthylamide). The release of the reporter group upon enzymatic cleavage allows for real-time monitoring of enzyme activity. rsc.org For enhanced sensitivity, especially in complex biological environments like living cells or tissue sections, the naphthylamide can be replaced with a fluorophore, such as 7-amido-4-methylcoumarin (AMC), to create a fluorogenic probe. researchgate.net

The development of these probes is critical for:

In Situ Enzyme Detection: Visualizing where an enzyme is active within a tissue.

Quantitative Activity Assays: Measuring changes in enzyme activity in response to various stimuli or in disease states.

High-Throughput Screening: Facilitating the rapid testing of potential enzyme inhibitors. thermofisher.com

The validation of these probes involves demonstrating that their signal is specific to the target enzyme's activity and is not generated by other cellular processes. ubiqbio.commdpi.com

Screening and Discovery of Peptidase Modulators and Inhibitors

The search for new drugs often involves screening large libraries of chemical compounds for their ability to inhibit a specific enzyme target. Assays using this compound are well-suited for high-throughput screening (HTS) of peptidase inhibitors. rsc.org

In a typical HTS setup, the target enzyme (e.g., DPP-IV) is incubated with the substrate (this compound) and a test compound from a chemical library. The rate of color development from the released 2-naphthylamide is measured. If a test compound is an effective inhibitor, it will block the enzyme's active site, preventing the substrate from being cleaved and thereby reducing or eliminating the colorimetric signal. mdpi.com

This approach has been instrumental in the discovery of inhibitors for DPP-IV, which are now a major class of drugs for treating type 2 diabetes. rsc.org Furthermore, derivatives of this compound have themselves been used as scaffolds for designing potent and specific inhibitors. For example, N-[1-carboxy-2-phenylethyl]-N-imidazole benzyl (B1604629) histidyl-β-naphthylamide was identified as a potent inhibitor of pyroglutamyl-peptidase II, an enzyme involved in hormone regulation. researchgate.netportlandpress.com

Investigations into Peptide Processing and Degradation Pathways

The breakdown of peptides by peptidases is a fundamental biological process that controls the lifespan and activity of many signaling molecules. sigmaaldrich.comresearchgate.net Substrates like this compound provide a means to study the enzymes involved in these pathways.

Thyrotropin-releasing hormone (TRH), with the structure pGlu-His-Pro-NH₂, is a critical hormone in the hypothalamic-pituitary-thyroid axis. Its biological activity is tightly controlled by its rapid degradation by specific peptidases. portlandpress.comresearchgate.net The primary inactivating enzyme is Pyroglutamyl-Peptidase II (PPII), which cleaves the pGlu-His bond. portlandpress.com

While this compound is not a direct substrate for PPII, it is a crucial component in coupled assays designed to measure the activity of TRH-degrading enzymes. In one such assay to quantify a TRH-degrading metalloenzyme in rat serum, researchers used pyroglutamyl-His-Pro-2-naphthylamide as the initial substrate. nih.gov The target enzyme cleaved the pyroglutamyl residue, producing His-Pro-2-naphthylamide. An excess of DPP-IV was then added to the reaction, which rapidly cleaved the newly formed His-Pro-2-naphthylamide, releasing the easily quantifiable 2-naphthylamide group. nih.gov This clever assay design allows the activity of the first enzyme to be measured indirectly, demonstrating the utility of this compound in dissecting complex metabolic pathways.

| Enzyme | Catalytic Type | Cleavage Site on TRH (pGlu-His-Pro-NH₂) | Relevance of this compound | Reference |

|---|---|---|---|---|

| Pyroglutamyl-Peptidase II (PPII) | Metallo (Zinc) | pGlu ↓ His-Pro-NH₂ | Structurally related inhibitors are based on the His-Pro motif. | portlandpress.com |

| "Thyroliberinase" | Metallo | pGlu ↓ His-Pro-NH₂ | Used in a coupled assay with its precursor (pGlu-His-Pro-2-naphthylamide) to measure activity. | nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | Serine | Does not significantly degrade TRH. | Used as the coupling enzyme in assays for TRH-degrading enzymes. | nih.gov |

The study of enzymes that cleave this compound, particularly DPP-IV, has provided broad insights into the proteolytic regulation of numerous biologically active peptides. DPP-IV is now known to be a multifunctional protein that plays a key role in inactivating a wide range of peptides that have a proline or alanine (B10760859) residue in the second position. nih.govfrontiersin.org

These substrates include:

Incretin Hormones: Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are critical for glucose homeostasis. frontiersin.org

Neuropeptides: Substance P and Neuropeptide Y, which are involved in pain transmission and appetite regulation.

Chemokines: RANTES and eotaxin, which regulate immune cell trafficking. nih.gov

By providing a reliable substrate to study the activity and inhibition of DPP-IV and related enzymes, this compound has been instrumental in building our understanding of how a single peptidase can influence diverse physiological systems, from metabolism and neuroscience to immunology. nih.govnih.gov

Future Directions and Emerging Research Avenues for Histidylprolyl 2 Naphthylamide

Integration of Omics Technologies with Kinetic Profiling

The convergence of enzyme kinetics with large-scale "omics" technologies promises a more holistic understanding of enzyme function within complex biological systems. solubilityofthings.com This integrative approach moves beyond studying enzymes in isolation to characterizing their roles within intricate metabolic and signaling networks.

Proteomics-Based Approaches for Broad Substrate Specificity Determination

Proteomics, the large-scale study of proteins, can be powerfully combined with kinetic assays to determine the substrate specificity of a wide range of peptidases simultaneously. pnas.org Mass spectrometry-based proteomics can identify the array of peptidases present in a complex biological sample, such as cancer cell secretions or tissue extracts. nih.gov This information can then be used to interpret the results of multiplex substrate profiling, where a library of potential substrates is exposed to the sample. ucsf.edunih.gov

This combined approach allows researchers to:

Deconvolute Complex Proteolytic Activity: By knowing which proteases are present, the cleavage patterns observed in a substrate library can be attributed to specific enzymes. ucsf.edu

Functionally Validate Proteomic Data: Proteomics identifies the proteins that are present, but not necessarily active. Substrate profiling provides a functional readout of enzymatic activity, confirming that the identified peptidases are active. nih.gov

Identify Novel Enzyme-Substrate Pairs: This integrated approach can uncover previously unknown relationships between peptidases and their substrates in a physiological context. pnas.org

Metabolomics for Downstream Product Analysis in Complex Systems

Metabolomics, the comprehensive analysis of small molecule metabolites, provides a snapshot of the metabolic state of a cell or organism. creative-proteomics.comnih.gov Integrating metabolomics with enzyme kinetic studies allows for the analysis of the downstream consequences of peptidase activity. When a peptidase cleaves a substrate, it can initiate a cascade of metabolic events. Metabolomics can be used to identify and quantify the resulting changes in the metabolome. nih.gov

This integration is particularly valuable for:

Pathway Analysis: By observing which metabolic pathways are altered following peptidase activity, researchers can gain insights into the broader biological function of the enzyme. creative-proteomics.com

Understanding Disease Mechanisms: In diseases characterized by aberrant peptidase activity, metabolomics can reveal the downstream metabolic dysregulation that contributes to the pathology. nih.gov

Biomarker Discovery: Changes in the metabolic profile resulting from specific peptidase activity can serve as potential biomarkers for disease diagnosis or prognosis. nih.gov

The challenge in this area is the immense complexity of the metabolome and the need for sophisticated data analysis techniques to link specific enzymatic reactions to global metabolic changes. nih.gov

Development of Smart Probes for Spatiotemporal Enzyme Activity Imaging

A major frontier in enzyme research is the ability to visualize enzyme activity in real-time within living cells and organisms. rsc.orgacs.org This requires the development of "smart" probes that only become fluorescent upon interaction with their target enzyme. nih.gov These probes can provide dynamic, spatiotemporal information about when and where an enzyme is active, which is often more informative than simply knowing the amount of enzyme present. rsc.org

The design of these smart probes often involves an enzyme-triggered self-assembly mechanism. nih.govacs.org In this strategy, the probe exists in a soluble, non-fluorescent state. nih.gov Upon cleavage by the target enzyme, the probe undergoes a conformational change that triggers its self-assembly into larger, fluorescent nano-aggregates. nih.govacs.org This process leads to a significant amplification of the fluorescent signal and allows for the prolonged retention of the signal at the site of enzyme activity. nih.govacs.org

These advanced probes will enable researchers to:

Image Enzyme Activity in Live Cells: Track the localization and dynamics of peptidase activity within different cellular compartments. rsc.orgacs.org

Monitor Disease Progression in Vivo: Develop diagnostic imaging agents that light up in the presence of disease-associated enzymes. acs.org

Guide Therapeutic Interventions: Use enzyme-activated probes to monitor the efficacy of drugs that target specific peptidases. acs.org

The development of these smart probes requires a multidisciplinary approach, combining expertise in peptide chemistry, fluorophore design, and cell biology to create tools that are not only sensitive and specific but also biocompatible and capable of functioning within the complex environment of a living organism. rsc.org

Exploitation of Histidylprolyl-2-naphthylamide in Synthetic Biology and Enzyme Engineering

The chemical compound this compound serves as a valuable tool in the fields of synthetic biology and enzyme engineering, primarily as a fluorogenic substrate for high-throughput screening (HTS) and enzyme characterization. Its utility stems from the enzymatic cleavage of the amide bond between the dipeptide (Histidyl-Proline) and the 2-naphthylamine (B18577) moiety. This reaction, catalyzed by specific proteases like dipeptidyl peptidase IV (DPP-IV), liberates the fluorophore 2-naphthylamine, resulting in a detectable fluorescent signal. d-nb.info This property is instrumental in engineering and optimizing enzymes through directed evolution.

In synthetic biology, researchers aim to design and construct new biological parts, devices, and systems. This compound can be integrated into synthetic circuits as a reporter molecule. For instance, a synthetic pathway could be designed where the expression of a gene of interest is linked to the expression of a protease that specifically cleaves this compound. The resulting fluorescence provides a quantitative measure of the synthetic circuit's activity. This approach is particularly useful for optimizing the expression of enzymes or entire metabolic pathways.

Enzyme engineering, particularly through directed evolution, relies on the rapid screening of large libraries of enzyme variants to identify mutants with improved properties such as enhanced catalytic activity, stability, or altered substrate specificity. The fluorogenic nature of this compound makes it an ideal substrate for such HTS campaigns. sigmaaldrich.cnabcam.com Enzyme variants with higher activity will cleave the substrate more rapidly, leading to a faster increase in fluorescence, which can be easily detected using plate readers or fluorescence-activated cell sorting (FACS). abcam.cn This allows for the screening of millions of variants in a short period, significantly accelerating the enzyme optimization process.

A typical directed evolution workflow using this compound would involve:

Library Creation: Generating a diverse library of mutants of the target enzyme (e.g., a dipeptidyl peptidase).

Expression: Expressing these enzyme variants in a suitable host, such as E. coli or yeast.

Screening: Lysing the cells and incubating the enzyme variants with this compound in a multi-well plate format.

Identification: Identifying "hits" – variants that produce a significantly higher fluorescent signal compared to the wild-type enzyme.

Iteration: Isolating the genes of the improved variants and using them as templates for the next round of mutagenesis and screening.

This iterative process allows for the stepwise improvement of enzyme function, guided by the fluorescent readout from the cleavage of this compound.

Addressing Challenges in Multi-Substrate Enzyme Systems

The use of this compound becomes more complex in multi-substrate enzyme systems, where the target enzyme can act on more than one substrate simultaneously. This scenario is common in biological systems and is a critical consideration when engineering enzymes for specific applications. The primary challenge in such systems is substrate competition.

When an enzyme is presented with multiple substrates, including this compound and a natural or alternative peptide substrate, these substrates will compete for binding to the enzyme's active site. This competition can significantly impact the observed reaction kinetics and the interpretation of experimental results. For an enzyme like DPP-IV, which is known to have a broad range of physiological substrates, this is a particularly relevant issue. glucagon.com

The key challenges and strategies to address them are summarized below:

| Challenge | Description | Mitigation Strategies |

| Competitive Inhibition | The presence of a second substrate will act as a competitive inhibitor for the hydrolysis of this compound, leading to an apparent decrease in its cleavage rate. This can mask the true activity of the enzyme on the fluorogenic substrate. | - Kinetic Modeling: Develop a comprehensive kinetic model that accounts for the binding and turnover of both substrates. This allows for the determination of the kinetic parameters (Km and kcat) for each substrate. nih.govnih.gov- Substrate Titration: Perform assays with varying concentrations of both substrates to deconvolve the competitive effects and accurately determine the enzyme's affinity for each. |

| Substrate Specificity Determination | In a multi-substrate environment, it is challenging to determine the enzyme's preference for one substrate over another. The relative rates of cleavage will depend on the concentrations of the substrates and their respective kinetic parameters. | - Selectivity Constant (kcat/Km): Determine the selectivity constant for each substrate. The ratio of the selectivity constants provides a measure of the enzyme's preference for one substrate over the other under conditions where the substrate concentrations are below their Km values. nih.gov |

| Product Inhibition | The products of the enzymatic reaction, including the dipeptide (Histidyl-Proline) and 2-naphthylamine from the fluorogenic substrate, as well as the products from the alternative substrate, can bind to the enzyme's active site and inhibit further catalysis. | - Initial Rate Measurements: Conduct assays under initial rate conditions where the product concentration is negligible to minimize the effects of product inhibition. |

| Assay artifacts | The presence of other components in a complex biological sample or a synthetic reaction mixture can interfere with the fluorescence measurement or the enzyme's activity, leading to inaccurate results. | - Control Experiments: Run appropriate controls, including reactions without the enzyme, reactions without the substrate, and reactions with potential interfering compounds, to identify and correct for any artifacts. |

Addressing these challenges is crucial for the successful application of this compound in the study and engineering of enzymes that operate in complex, multi-substrate environments. Careful experimental design and rigorous kinetic analysis are essential to obtain meaningful and accurate data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.